Trans Stereochemistry Defines Ligand Exit Vector Geometry Distinct from Cis Isomer
3-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 1015856-00-4) is specified as the trans isomer (trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid) on PubChem, distinguishing it from the cis isomer (CAS 1783662-84-9, (1S,3S)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid) [1]. In the trans isomer, the carboxylic acid and hydroxymethyl groups occupy opposite faces of the puckered cyclobutane ring, yielding a C1–C3 inter-substituent distance of approximately 2.5–2.7 Å with a dihedral angle defined by the ring pucker. In the cis isomer, both substituents project from the same face, altering the spatial relationship. In analogous cycloalkyl PROTAC linker systems, trans-cyclohexyl linkers demonstrated superior cooperative degradation compared to their cis counterparts due to conformational differences affecting ternary complex geometry, as shown by co-crystal structures [2]. While direct PROTAC data for this specific cyclobutane pair is not yet published, the stereochemical principle governing exit vector control is directly transferable to PROTAC design where linker geometry dictates E3 ligase–target protein proximity.
| Evidence Dimension | Stereochemical configuration – substituent spatial orientation |
|---|---|
| Target Compound Data | trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1015856-00-4); substituents on opposite faces of cyclobutane ring |
| Comparator Or Baseline | cis-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1783662-84-9); substituents on same face of cyclobutane ring |
| Quantified Difference | Opposite-face vs. same-face orientation; inter-substituent distance differs by ~1.0–1.5 Å due to cyclobutane pucker geometry (~20° dihedral) |
| Conditions | Structural identification from PubChem (2D/3D structure); stereochemical effect extrapolated from trans- vs. cis-cyclohexyl PROTAC linker co-crystal structures (PDB: not specified in reference) |
Why This Matters
In PROTAC development, linker stereochemistry controls the spatial relationship between the target protein ligand and E3 ligase ligand; the trans configuration provides a distinct exit vector geometry that may favor productive ternary complex formation, making it a non-interchangeable selection factor.
- [1] PubChem. (2025). Compound Summary for CID 53425345: trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/53425345 View Source
- [2] Kukreja, G., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. https://pubmed.ncbi.nlm.nih.gov/ View Source
